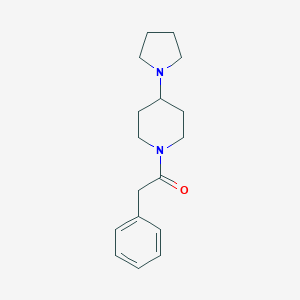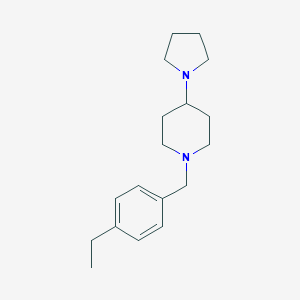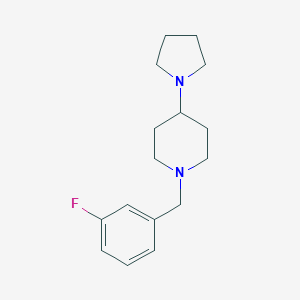![molecular formula C23H37N3 B247062 1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine](/img/structure/B247062.png)
1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine, commonly known as BAM-22P, is a piperazine derivative that has been widely studied for its potential use in various scientific research applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.
作用機序
BAM-22P has been found to be a potent and selective agonist of the G protein-coupled receptor 139 (GPR139). This receptor is primarily found in the brain and has been implicated in the regulation of various physiological processes, including mood, anxiety, and addiction. BAM-22P binds to GPR139 and activates a signaling cascade that leads to the inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that BAM-22P has a number of biochemical and physiological effects. In animal models, BAM-22P has been found to increase the release of dopamine and other neurotransmitters in the brain, leading to increased locomotor activity and reduced anxiety-like behavior. Additionally, BAM-22P has been shown to have analgesic effects, reducing pain sensitivity in animal models.
実験室実験の利点と制限
One of the main advantages of BAM-22P is its selectivity for GPR139, which allows for more precise manipulation of this receptor in laboratory experiments. Additionally, BAM-22P has a relatively long half-life, which allows for sustained activation of GPR139. However, one limitation of BAM-22P is its relatively low potency compared to other GPR139 agonists. This may limit its usefulness in certain experimental contexts.
将来の方向性
There are several potential future directions for research on BAM-22P. One area of interest is its potential as a treatment for various neuropsychiatric disorders, including anxiety and addiction. Additionally, further research is needed to fully understand the mechanism of action of BAM-22P and its effects on GPR139 signaling. Finally, there is potential for the development of more potent and selective GPR139 agonists based on the structure of BAM-22P.
合成法
The synthesis of BAM-22P involves the reaction of 1-benzylpiperazine with 1-(3-methylcyclohexyl)piperidine in the presence of a catalyst. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
BAM-22P has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its potential as a tool for studying the role of G protein-coupled receptors (GPCRs) in the brain. GPCRs are a family of proteins that play a crucial role in many physiological processes, including neurotransmission, hormone regulation, and immune response.
特性
製品名 |
1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine |
|---|---|
分子式 |
C23H37N3 |
分子量 |
355.6 g/mol |
IUPAC名 |
1-benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C23H37N3/c1-20-6-5-9-23(18-20)25-12-10-22(11-13-25)26-16-14-24(15-17-26)19-21-7-3-2-4-8-21/h2-4,7-8,20,22-23H,5-6,9-19H2,1H3 |
InChIキー |
KZAYPWPXFXBOLG-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
正規SMILES |
CC1CCCC(C1)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)

![1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine](/img/structure/B246985.png)




amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![N-(4-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246996.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B246998.png)
![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)